molecular formula C21H21NO6S2 B4297331 N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzenesulfonamide

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzenesulfonamide

Cat. No.: B4297331
M. Wt: 447.5 g/mol
InChI Key: IKFYYRYGCDTPSU-UHFFFAOYSA-N
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Description

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both sulfonyl and hydroxyl groups, making it a versatile molecule in chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonation of 4-methoxyphenyl compounds followed by coupling with 2,5-dimethylphenyl derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization and recrystallization steps to achieve the desired compound purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to sulfides under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]phenyl}acetamide
  • N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]phenyl}benzenesulfonamide

Uniqueness

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both sulfonyl and hydroxyl groups, along with the dimethylphenyl moiety, provides a versatile framework for various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2,5-dimethylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S2/c1-14-13-19(22-30(26,27)18-7-5-4-6-8-18)15(2)21(20(14)23)29(24,25)17-11-9-16(28-3)10-12-17/h4-13,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFYYRYGCDTPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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